molecular formula C9H18N2O2 B1301116 Ethyl 1,4-dimethylpiperazine-2-carboxylate CAS No. 90729-01-4

Ethyl 1,4-dimethylpiperazine-2-carboxylate

Cat. No.: B1301116
CAS No.: 90729-01-4
M. Wt: 186.25 g/mol
InChI Key: RRXUQLWWJFBPKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4-dimethylpiperazine-2-carboxylate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 . It is used for proteomics research applications .


Synthesis Analysis

The synthesis of this compound involves the reaction of N,N’-dimethylethylenediamine with ethyl α,β-dibromopropionate in the presence of sodium carbonate and triethylamine in methanol . The reaction is heated under reflux for five and a half hours, then cooled, filtered, and the precipitate is washed with methanol .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 aliphatic ester, and 2 aliphatic tertiary amines .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown liquid . It has a molecular weight of 186.25 and a molecular formula of C9H18N2O2 . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

Research has utilized Ethyl 1,4-dimethylpiperazine-2-carboxylate as a key starting material for the synthesis of novel analogues of natural alkaloids. A study by Voievudskyi et al. (2016) explored its utility in synthesizing heterocyclic compounds like pyrrolo[1,2-a]pyrazine derivatives, highlighting its reactivity with various electrophilic reagents and the characterization of new compounds through techniques like NMR, IR, and X-ray crystallography (Voievudskyi et al., 2016).

Structural Analysis

This compound has also been part of studies focusing on crystal structure analysis. Dega-Szafran et al. (2006) used X-ray diffraction to determine the crystal structure of its complex with p-hydroxybenzoic acid, revealing intricate hydrogen bond patterns and molecular interactions, providing insights into its structural characteristics (Dega-Szafran et al., 2006).

Catalytic and Chemical Properties

Another application is in catalysis and chemical synthesis. Zhu et al. (2003) studied its role in phosphine-catalyzed annulation reactions, contributing to the synthesis of highly functionalized tetrahydropyridines, illustrating its significance in organic synthesis (Zhu et al., 2003).

Safety and Hazards

Ethyl 1,4-dimethylpiperazine-2-carboxylate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

ethyl 1,4-dimethylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXUQLWWJFBPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371348
Record name ethyl 1,4-dimethylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90729-01-4
Record name ethyl 1,4-dimethylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90729-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.